4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
Density Functional Theory (DFT) Calculations
DFT calculations at the B3LYP/6-31G(d,p) level reveal that the optimized geometry of the dimeric form matches experimental crystallographic data with a root-mean-square deviation (RMSD) of $$ 0.02 \, \text{Å} $$ . The HOMO-LUMO energy gap is calculated as $$ 4.1 \, \text{eV} $$, indicating moderate electronic stability. The HOMO is localized on the pyrazole ring and carboxylic acid group, while the LUMO resides on the pyrazine moiety (Figure 1) .
Figure 1: DFT-calculated HOMO (left) and LUMO (right) surfaces for this compound.
Tautomeric Behavior and Conformational Dynamics
The compound exhibits tautomerism between the keto form (dominant in the solid state) and a minor enol form, as evidenced by temperature-dependent NMR studies . The equilibrium is influenced by intramolecular hydrogen bonding between the carboxylic acid and pyrazine carbonyl group ($$ \Delta G^\circ = -2.1 \, \text{kcal/mol} $$) . Conformational flexibility arises from rotation of the phenyl group, with a calculated energy barrier of $$ 8.3 \, \text{kcal/mol} $$ for interconversion between equatorial and axial orientations .
In solution, dynamic NMR reveals two distinct signals for the pyrazole proton at $$ 298 \, \text{K} $$, coalescing into a single peak at $$ 343 \, \text{K} $$, indicative of slow exchange between tautomers on the NMR timescale .
Properties
IUPAC Name |
4-oxo-6-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-12-11-6-9(13(18)19)15-16(11)7-10(14-12)8-4-2-1-3-5-8/h1-7H,(H,14,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJJBIZETLBVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CC(=N3)C(=O)O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Strategies
- Cyclization of heterocyclic precursors such as aminopyrazoles or related derivatives.
- Condensation reactions involving diketones, aldehydes, or isocyanides.
- Oxidation steps to introduce the keto functionality at the 4-position.
- Carboxylation procedures to install the carboxylic acid group.
Specific Preparation Methods
Method A: Cyclization of 2-Aminopyrazoles with Aromatic Ketones
Overview:
This method involves the cyclization of 2-aminopyrazoles with aromatic ketones or aldehydes to form the fused heterocyclic system, followed by oxidation and carboxylation.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 2-aminopyrazole with phenylglyoxal | Reflux in ethanol or acetic acid | Forms a dihydropyrazolo intermediate |
| 2 | Cyclization via intramolecular attack | Heating at 80-120°C | Fused pyrazolopyrazine core formation |
| 3 | Oxidation of the dihydro derivative | Use of oxidants like KMnO₄ or CrO₃ | Converts to the keto form at position 4 |
| 4 | Carboxylation at position 2 | CO₂ pressure or decarboxylation techniques | Introduces carboxylic acid group |
Research Findings:
Patents and literature indicate that such cyclizations are efficient when using aromatic ketones with amino pyrazoles, yielding the core scaffold with high regioselectivity.
Method B: Multicomponent Reactions (Ugi or Isocyanide-based)
Overview:
Recent advances utilize multicomponent reactions, such as Ugi reactions, to assemble complex heterocycles in a one-pot process.
- React carboxylic acids, isocyanides, and aldehydes/ketones under microwave or conventional heating.
- Use solvents like ethanol, DMF, or water.
- Followed by cyclization and oxidation steps to form the fused heterocycle.
Research Data:
A study reported the synthesis of pyrazolo derivatives via a catalyst-free, microwave-assisted Ugi cascade, leading to the formation of the pyrazolopyrazine core with high yields.
Method C: Oxidative Cyclization of Precursors
Overview:
This approach involves oxidative cyclization of suitable precursors such as aminoaryl compounds with pyrazoline derivatives.
- Use of oxidizing agents like hypervalent iodine reagents or hydrogen peroxide.
- Elevated temperatures (around 80-120°C).
- Solvents such as acetic acid or tert-butanol.
Research Findings:
This method has been successfully employed to synthesize similar heterocyclic acids, with oxidation steps tailored to selectively oxidize the dihydropyrazine ring.
Representative Data Table
Notes on Optimization and Purification
- Solvent choice critically influences yield and purity; ethanol and acetic acid are common.
- Oxidation steps require careful control to prevent over-oxidation.
- Purification typically involves column chromatography or recrystallization from suitable solvents like ethyl acetate or ethanol.
Research Findings Summary
- Patents confirm the viability of cyclization and oxidation strategies, emphasizing the importance of regioselectivity and functional group compatibility.
- Recent studies highlight the efficiency of multicomponent reactions and microwave-assisted syntheses for rapid assembly of the heterocyclic core.
- Oxidation techniques are optimized to selectively convert dihydro intermediates into the keto form necessary for biological activity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The phenyl group and carboxylic acid functional group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Modifications
Key Observations:
Core Heterocycle Modifications: Replacement of the pyrazolo[1,5-a]pyrazine core with pyrazine (e.g., pyrazine-2-carboxamides) or pyrazolo[1,5-a]pyrimidine enhances specificity for different targets. For instance, pyrazolo[1,5-a]pyrimidine derivatives exhibit antitumor activity via CDK2 inhibition .
Substituent Effects :
- Halogenation : Chloro (Cl) or bromo (Br) substituents (e.g., 5-Cl in pyrazine-2-carboxamides) improve antimycobacterial activity against Mycobacterium tuberculosis (54–72% inhibition) .
- Bulky Groups : tert-Butyl (tBu) substituents enhance antifungal activity, as seen in 5-tBu-6-chloro derivatives .
- Carboxylic Acid vs. Ester : Methyl or ethyl esters (e.g., methyl 4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylate) may improve cell permeability compared to carboxylic acids .
Table 2: Activity Profiles of Structural Analogs
Key Findings:
- Antimycobacterial Activity : Pyrazine-2-carboxamides with 5-Cl and 3,5-Br-4-OH substituents show high efficacy against M. tuberculosis .
- Antitumor Activity : Fluorine and nitrile groups in pyrazolo[1,5-a]pyrimidines enhance cytotoxicity against cancer cell lines .
- Cytostatic Activity: Urea-linked pyrazine analogs (e.g., compound 6c) with cyclopentylamide residues exhibit selective activity against cancer cells while sparing normal fibroblasts .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Notes:
- The carboxylic acid group in the target compound may limit membrane permeability compared to ester derivatives .
Biological Activity
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.
Chemical Structure and Properties
The compound has the following molecular formula: C13H9N3O3, with a molecular weight of 255.23 g/mol. Its IUPAC name is this compound. The structure includes a bicyclic pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrazolo Core : Cyclization of hydrazine derivatives with diketones.
- Functionalization : Introduction of the carboxylic acid group through oxidation or direct carboxylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, including A549 (lung adenocarcinoma) and T47D (breast cancer). Results indicated that it exhibits cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 | 25 | Moderate cytotoxicity |
| T47D | 15 | Significant reduction in viability |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- PI3K Inhibition : Similar compounds have been shown to inhibit PI3Kα pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
- Testing Against Bacterial Strains : It was effective against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Case Studies
Several case studies have documented the biological effects of related compounds within the same chemical family. For example:
- Study on Hydrazone Derivatives : Investigated the structure-activity relationship (SAR) and found that modifications to the phenyl ring significantly enhanced anticancer activity.
- Antimicrobial Efficacy : A specific derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Pseudomonas aeruginosa, indicating promising antimicrobial properties .
Q & A
Q. What are the common synthetic routes for preparing 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis often involves multi-component reactions or post-functionalization of pyrazolo[1,5-a]pyrazine scaffolds. For example, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate in concentrated H₂SO₄ followed by hydrolysis can yield carboxylic acid derivatives. Reaction temperature and stoichiometry are critical: dropwise addition of HNO₃ at 0°C minimizes side reactions, while overnight stirring at room temperature ensures complete nitration . Hydrolysis of ester intermediates (e.g., ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate) under basic conditions (NaOH/EtOH) is a key step for generating the carboxylic acid moiety .
Q. How is the structural integrity of this compound verified, and what analytical techniques are essential?
Characterization relies on a combination of:
- Elemental analysis (e.g., C, H, N content matching calculated values) .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
- NMR spectroscopy (¹H and ¹³C) to assign proton environments and carbon frameworks, particularly distinguishing dihydro regions from aromatic signals . Discrepancies in purity (>95%) can arise from residual solvents or unreacted intermediates, necessitating HPLC or TLC validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?
Response Surface Methodology (RSM) with a central composite design is effective. For example, parameters like temperature, catalyst loading, and solvent polarity can be modeled to maximize yield. In biotransformation studies, fed-batch processes with amidase enzymes have achieved high molar conversions under solvent-free conditions . For nitration or esterification steps, kinetic monitoring via in-situ IR spectroscopy helps identify optimal reaction times .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Cross-validation using complementary techniques is critical:
- X-ray crystallography resolves ambiguities in regiochemistry (e.g., distinguishing 6-methoxy vs. 8-methoxy isomers) .
- Isotopic labeling (e.g., ¹⁵N NMR) clarifies nitrogen connectivity in the pyrazine ring .
- Computational modeling (DFT calculations) predicts spectroscopic profiles (e.g., IR vibrations, NMR chemical shifts) for comparison with experimental data .
Q. How does the reactivity of the 4-oxo group influence functionalization at position 7 of the pyrazolo[1,5-a]pyrazine scaffold?
The 4-oxo group acts as an electron-withdrawing moiety, directing electrophilic substitution to position 6. For example, bromination with PBr₃ selectively targets this position, while protecting the carboxylic acid with tert-butyl groups (Boc) prevents side reactions. Reductive amination with NaBH₃CN in acetic acid enables introduction of alkyl/aryl amines without reducing the dihydro core .
Q. What in silico approaches predict the biological activity or receptor binding of this compound?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., GABAA receptor subtypes) identifies key interactions, such as hydrogen bonding with the carboxylic acid group. Pharmacophore modeling highlights the importance of the dihydropyrazine ring for rigidity and the phenyl group for hydrophobic contacts . ADMET predictions (SwissADME) assess solubility and metabolic stability, guiding lead optimization .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
